2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate
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Overview
Description
2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a chloroethylsulfanyl group attached to an ethyl chain, which is further connected to a 3-methylbutanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate typically involves the esterification of 3-methylbutanoic acid with 2-(2-chloroethylsulfanyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (R-SH).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include 2-(2-hydroxyethylsulfanyl)ethyl 3-methylbutanoate, 2-(2-aminoethylsulfanyl)ethyl 3-methylbutanoate, or 2-(2-thioethylsulfanyl)ethyl 3-methylbutanoate.
Hydrolysis: The major products are 3-methylbutanoic acid and 2-(2-chloroethylsulfanyl)ethanol.
Oxidation: Products can include sulfoxides or sulfones of the original compound.
Scientific Research Applications
2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate involves its interaction with various molecular targets:
Nucleophilic Attack: The chloro group can be targeted by nucleophiles, leading to substitution reactions.
Ester Hydrolysis: The ester bond can be cleaved by esterases, releasing the corresponding acid and alcohol.
Oxidation: The sulfanyl group can undergo oxidation, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methylbutanoate: Similar ester structure but lacks the chloroethylsulfanyl group.
2-(2-Chloroethylsulfanyl)ethanol: Contains the chloroethylsulfanyl group but lacks the ester functionality.
3-Methylbutanoic Acid: The acid component of the ester without the ethyl and chloroethylsulfanyl groups.
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl 3-methylbutanoate is unique due to the presence of both the chloroethylsulfanyl group and the ester functionality. This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Properties
CAS No. |
90948-75-7 |
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Molecular Formula |
C9H17ClO2S |
Molecular Weight |
224.75 g/mol |
IUPAC Name |
2-(2-chloroethylsulfanyl)ethyl 3-methylbutanoate |
InChI |
InChI=1S/C9H17ClO2S/c1-8(2)7-9(11)12-4-6-13-5-3-10/h8H,3-7H2,1-2H3 |
InChI Key |
BDPRADXVRDAZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OCCSCCCl |
Origin of Product |
United States |
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